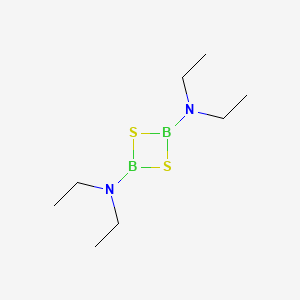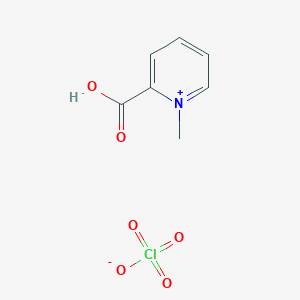
2-Chloro-1-(methanesulfonyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(methanesulfonyl)heptane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of heptane, where a chlorine atom and a methanesulfonyl group are attached to the first and second carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1-(methanesulfonyl)heptane can be synthesized through several methods. One common approach involves the reaction of heptane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the heptane as a nucleophile .
Industrial Production Methods
This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(methanesulfonyl)heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Aplicaciones Científicas De Investigación
2-Chloro-1-(methanesulfonyl)heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(methanesulfonyl)heptane involves its reactivity as an electrophile. The chlorine atom and the methanesulfonyl group make the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylheptane: Similar structure but lacks the methanesulfonyl group.
2-Chloroheptane: Similar structure but lacks the methanesulfonyl group.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the heptane backbone
Uniqueness
2-Chloro-1-(methanesulfonyl)heptane is unique due to the presence of both the chlorine atom and the methanesulfonyl group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Propiedades
Número CAS |
5799-69-9 |
|---|---|
Fórmula molecular |
C8H17ClO2S |
Peso molecular |
212.74 g/mol |
Nombre IUPAC |
2-chloro-1-methylsulfonylheptane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-8(9)7-12(2,10)11/h8H,3-7H2,1-2H3 |
Clave InChI |
XSJWBYPOHMYTFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CS(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
![4-[2-(4-Chlorophenyl)propan-2-yl]benzoic acid](/img/structure/B14731282.png)
![(3E)-3-[(5-acetyl-2-hydroxyphenyl)methylidene]oxolan-2-one](/img/structure/B14731284.png)


![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)

![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)




